![molecular formula C22H21N5O3S2 B2929021 (E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-94-0](/img/structure/B2929021.png)
(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C22H21N5O3S2 and its molecular weight is 467.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibition of Carbonic Anhydrases
(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide and its derivatives have been extensively studied for their inhibition effects on human carbonic anhydrase isoforms, including hCA I, II, IV, and VII. These compounds exhibit inhibitory activity in low micromolar and nanomolar ranges, highlighting their potential in designing inhibitors for various isoforms of carbonic anhydrases. The detailed structure-activity relationships (SAR) have delineated the significance of specific substitutions on the benzamide scaffold for inhibitory potency and isoform selectivity. These findings are crucial for the development of therapeutic agents targeting carbonic anhydrases, which play significant roles in physiological processes such as respiration, acid-base balance, and ion transport (Ulus et al., 2016).
Influence on Crystal Formation
The compound and related structures have been investigated for their ability to influence the crystallization processes of various pharmaceutical compounds. These studies provide insights into the polymorph-selective nucleation inhibition, which is crucial for controlling the crystal habit, polymorphism, and hence, the bioavailability and stability of pharmaceuticals. For instance, mimics of the R22(8) hydrogen-bond dimer motif, which occurs in crystal polymorphs of certain drugs, have shown to modify the crystallization outcomes, indicating the potential of these compounds in pharmaceutical formulation and manufacturing processes (Lawrence et al., 2010).
Antimicrobial Properties
Some derivatives of this compound have shown promising antimicrobial properties. Thiazole derivatives, in particular, have been synthesized and evaluated for their antimicrobial activity against a variety of gram-positive and gram-negative bacteria, as well as fungal species. These studies highlight the potential of such compounds in the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Chawla, 2016).
Eigenschaften
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S2/c1-16-6-3-7-19-20(16)26(2)22(31-19)25-21(28)17-8-10-18(11-9-17)32(29,30)27(14-4-12-23)15-5-13-24/h3,6-11H,4-5,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBKCICUKPHGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

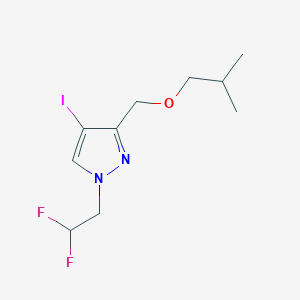
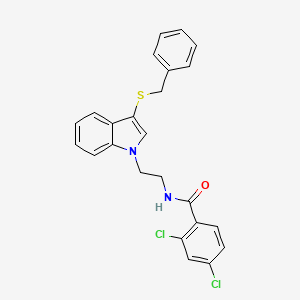
![2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2928944.png)
![1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone](/img/structure/B2928946.png)
![1-[2-(2,2-Difluorocyclopropyl)pyrazol-3-yl]ethanone](/img/structure/B2928947.png)
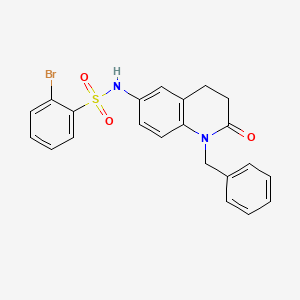


![N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2928955.png)
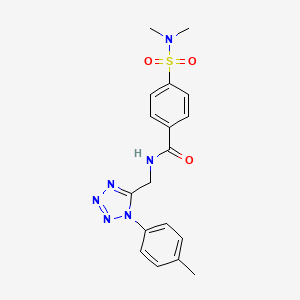
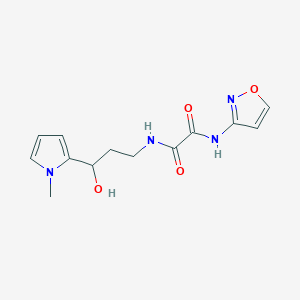
![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2928960.png)
![N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide](/img/structure/B2928961.png)
